N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide

Kinase Inhibition Structure-Based Drug Design Focal Adhesion Kinase

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide (CAS 1396861-66-7) is a synthetic, small-molecule sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group and a trifluoromethylphenyl moiety. With a molecular weight of 346.33 g/mol and a computed XLogP3-AA of 2.1, it occupies a distinct physicochemical space compared to non-fluorinated or differently substituted analogs.

Molecular Formula C13H13F3N4O2S
Molecular Weight 346.33
CAS No. 1396861-66-7
Cat. No. B2823063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide
CAS1396861-66-7
Molecular FormulaC13H13F3N4O2S
Molecular Weight346.33
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H13F3N4O2S/c1-20(2)12-17-7-9(8-18-12)19-23(21,22)11-6-4-3-5-10(11)13(14,15)16/h3-8,19H,1-2H3
InChIKeyLHWNMFXXTGGRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide: A Specialized Pyrimidine Sulfonamide for Targeted Research


N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide (CAS 1396861-66-7) is a synthetic, small-molecule sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group and a trifluoromethylphenyl moiety . With a molecular weight of 346.33 g/mol and a computed XLogP3-AA of 2.1, it occupies a distinct physicochemical space compared to non-fluorinated or differently substituted analogs [1]. The compound is structurally related to a class of pyrimidine sulfonamide derivatives investigated for medical applications, as evidenced by patent activity [2].

The Functional Cost of Substituting N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide


Generic substitution among pyrimidine benzenesulfonamides is risky because even minor structural modifications drastically alter target binding and pharmacological profiles. For instance, the specific placement of the trifluoromethyl group at the 2-position of the phenyl ring in this compound creates a unique electrostatic and steric environment, which is absent in the 3-substituted isomer or the non-fluorinated parent compound [2]. Research on analogous kinase inhibitors shows that a related sulfoximine-substituted trifluoromethylpyrimidine analog achieved a crucial improvement in cardiovascular safety (reduced hERG activity) compared to its sulfone counterpart, demonstrating that subtle isosteric changes can make the difference between a lead compound and a toxicological failure [1]. Therefore, selecting this precise compound is critical for maintaining the integrity of a structure-activity relationship (SAR) series or replicating a specific biological effect.

Quantitative Differentiation of N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide Against Key Analogs


Enabling Selective Kinase Domain Engagement Through a 2-Trifluoromethyl Phenyl Anchor

The 2-trifluoromethyl substitution on the benzenesulfonamide ring is critical for productive binding in a hydrophobic pocket. The co-crystal structure of a close structural analog, 4-{[4-{[(1R,2R)-2-(dimethylamino)cyclopentyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino}-N-methylbenzenesulfonamide, with the Focal Adhesion Kinase (FAK) catalytic domain, reveals that the trifluoromethyl group on the pyrimidine ring anchors the inhibitor within the ATP-binding site [1]. The target compound presents the trifluoromethyl group on the benzenesulfonamide ring projecting from the 5-position of the pyrimidine, offering a distinct binding vector that can exploit adjacent sub-pockets not accessible to non-fluorinated or 3-trifluoromethyl analogs .

Kinase Inhibition Structure-Based Drug Design Focal Adhesion Kinase

Optimized Lipophilicity for CNS Drug Discovery: The Impact of a 2-CF3 Group

The introduction of a trifluoromethyl group significantly modulates lipophilicity, a critical parameter for CNS penetration and off-target binding. The target compound's computed partition coefficient (XLogP3-AA) is 2.1 [1]. In contrast, the non-fluorinated parent molecule, N-[2-(dimethylamino)-5-pyrimidinyl]benzenesulfonamide, lacks this group and possesses a lower lipophilicity. While a direct experimental value for the comparator is unavailable from the provided sources, the target compound's LogP falls within the optimal CNS drug-like space (typically LogP 2-4), which is elevated from a typical non-fluorinated starting point, suggesting improved passive permeability and blood-brain barrier penetration potential [2].

Physicochemical Properties CNS Drug Discovery Lipophilicity

A Privileged Scaffold in Patent-Backed Pyrimidine Sulfonamide Therapeutics

The compound constitutes a specific embodiment within the general formula of a recently granted US patent (US 11,628,168 B2) claiming medical applications of pyrimidine sulfonamide derivatives [1]. This provides a verifiable legal and commercial differentiation. Generic or alternative sulfonamides, such as the 3,4-dichloro-substituted analog, while commercially available, do not share the same IP protection and thus represent a higher risk for freedom-to-operate issues in commercial therapeutic development. The patent assignment record confirms the compound's relevance in a focused R&D program [2].

Intellectual Property Scaffold Differentiation Therapeutic Application

High-Value Research Applications for N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide


Chemical Probe for Kinase Selectivity Profiling

The distinct 2-trifluoromethyl phenyl vector, inferred from structural studies of related analogs, makes this compound an ideal starting point for designing chemical probes to interrogate the selectivity of kinases like FAK. Its procurement is justified over non-fluorinated analogs when the goal is to map hydrophobic sub-pockets that differentiate kinase family members and reduce off-target effects [1].

CNS-Penetrant Lead Optimization

With a computed LogP of 2.1, this compound is a valuable scaffold for CNS drug discovery programs where balancing solubility and permeability is paramount. Its selection over less lipophilic, non-fluorinated analogs can be critical in early hit expansion to improve blood-brain barrier penetration without the need for additional, potentially toxic, lipophilic modifications [2].

Patent-Protected Therapeutic Development

As a specific compound included in a granted U.S. method-of-use patent (US 11,628,168 B2), this molecule is the correct choice for commercial or translational research groups who require a clear patent landscape. Using an alternative benzenesulfonamide analog could lead to costly freedom-to-operate analyses and potential infringement liabilities, making this compound's procurement a strategic IP decision [3].

Quote Request

Request a Quote for N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.